1h-Benzo[f]indole

Catalog No.
S6595940
CAS No.
268-58-6
M.F
C12H9N
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Benzo[f]indole

CAS Number

268-58-6

Product Name

1h-Benzo[f]indole

IUPAC Name

1H-benzo[f]indole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-4-10-8-12-11(5-6-13-12)7-9(10)3-1/h1-8,13H

InChI Key

FLJIWUNZRZLSME-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN3

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN3

The exact mass of the compound 1H-Benzo[f]indole, 98% is 167.073499291 g/mol and the complexity rating of the compound is 190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1H-Benzo[f]indole is a linearly fused benzindole that has emerged as a highly sought-after specialty building block and dopant in advanced photophysics. While traditionally utilized in the synthesis of near-infrared cyanine and squaraine dyes, its most critical modern application lies in organic electronics and luminescent materials. Specifically, 1H-benzo[f]indole is the active trace impurity responsible for the persistent room temperature phosphorescence (pRTP) historically observed in commercial carbazole batches. Procuring high-purity 1H-benzo[f]indole allows researchers and material scientists to transition from irreproducible, impurity-dependent luminescence to precisely engineered host-guest doped systems with controlled charge-transfer states, predictable photoluminescence quantum yields (PLQY), and tunable afterglow lifetimes .

Relying on generic commercial carbazole for phosphorescent applications introduces severe batch-to-batch variability, as the ultralong organic phosphorescence (UOP) is entirely dependent on unquantified trace amounts of 1H-benzo[f]indole. If a buyer attempts to substitute pure lab-synthesized carbazole, the material will exhibit zero persistent room temperature phosphorescence, yielding only weak delayed fluorescence. Furthermore, substituting 1H-benzo[f]indole with easier-to-synthesize analogs like 5H-benzo[b]carbazole (BCz) alters the fundamental photophysics; BCz exhibits distinct aggregation-induced redshifts at cryogenic temperatures (77 K) that 1H-benzo[f]indole does not. Therefore, for reproducible microplanar heterojunctions that emit reliably in the 500–700 nm range under ambient conditions, precise doping with procured, high-purity 1H-benzo[f]indole is strictly required [1].

Activation of Persistent Room Temperature Phosphorescence (pRTP)

High-purity carbazole inherently lacks persistent room temperature phosphorescence. However, the introduction of 1H-benzo[f]indole as a dopant fundamentally alters the exciton dynamics. Doping high-purity carbazole with just 0.5 wt% of 1H-benzo[f]indole activates strong pRTP in the 500–700 nm region. This demonstrates that 1H-benzo[f]indole is not merely an additive, but the essential mechanistic driver for ultralong organic phosphorescence in these matrices .

Evidence DimensionPersistent Room Temperature Phosphorescence (pRTP) Emission
Target Compound DataStrong pRTP emission (500–700 nm)
Comparator Or Baseline0% pRTP (pure lab-synthesized carbazole)
Quantified DifferenceComplete activation of pRTP from a zero-baseline
Conditions0.5 wt% doping in high-purity carbazole matrix at room temperature

Buyers must procure pure 1H-benzo[f]indole to intentionally dope carbazole matrices, as relying on 'off-the-shelf' carbazole leads to unpredictable or non-existent phosphorescence.

Enhancement of Photoluminescence Quantum Yield (PLQY) and Lifetime

The specific microplanar heterojunction formed between 1H-benzo[f]indole and carbazole derivatives enables highly efficient photoinduced charge separation. Halobenzonitrile-carbazole materials doped with 1H-benzo[f]indole achieve PLQY values up to 21–22% and long excited-state lifetimes of up to 0.4 seconds. In stark contrast, identical materials synthesized from strictly pure carbazole lacking the 1H-benzo[f]indole dopant exhibit lifetimes up to four orders of magnitude shorter (millisecond range) and drastically reduced quantum yields [1].

Evidence DimensionExcited State Lifetime and PLQY
Target Compound DataUp to 0.4 s lifetime and ~22% PLQY
Comparator Or BaselineMillisecond range lifetime and negligible pRTP PLQY (Bd-free matrix)
Quantified DifferenceUp to 4 orders of magnitude increase in lifetime
ConditionsHalobenzonitrile-carbazole host matrix under ambient conditions

Quantifies the exact performance gain in luminescent devices, proving that 1H-benzo[f]indole is mandatory for achieving commercially viable afterglow lifetimes.

Circumventing Tedious In-House Synthesis Bottlenecks

While 1H-benzo[f]indole is the optimal dopant for carbazole-based pRTP, its de novo synthesis is notoriously complex, requiring a tedious seven-step reaction sequence with low overall yields starting from 3-amino-2-naphthoic acid. While alternatives like 5H-benzo[b]carbazole can be synthesized in two steps, they exhibit different low-temperature aggregation behaviors and longer phosphorescent lifetimes that may not fit specific device requirements. Commercially procuring high-purity 1H-benzo[f]indole instantly bypasses this severe synthetic bottleneck, ensuring scalable access to the exact isomer required for 500-700 nm UOP without the yield losses of in-house preparation [1].

Evidence DimensionSynthetic Complexity
Target Compound DataCommercially procured (bypasses 7-step synthesis)
Comparator Or BaselineIn-house synthesis (7 steps, low yield)
Quantified DifferenceElimination of 7 synthetic steps and associated yield losses
ConditionsLaboratory or industrial scale-up of UOP materials

Justifies the procurement cost of the specialty chemical by highlighting the extreme labor and yield inefficiencies of attempting in-house synthesis.

Host-Guest Doping for Ultralong Organic Phosphorescence (UOP) Materials

1H-Benzo[f]indole is the premier choice for formulating organic afterglow materials. By doping it at low concentrations (e.g., 0.5 wt%) into carbazole or polymer matrices (like PMMA), researchers can engineer materials with tunable yellow-to-red persistent room temperature phosphorescence. This is directly applicable to the development of metal-free organic phosphors for security inks, anti-counterfeiting labels, and emergency signage .

Development of High-PLQY Organic Light-Emitting Diodes (OLEDs)

Because 1H-benzo[f]indole facilitates efficient intersystem crossing and stabilizes charge-separated states, it is highly valuable in the design of emissive layers for OLEDs. Its ability to boost the photoluminescence quantum yield (PLQY) up to 22% in halobenzonitrile-carbazole systems makes it a critical dopant for maximizing device efficiency and extending exciton lifetimes [1].

Synthesis of Extended Pi-Conjugated Near-Infrared (NIR) Dyes

Beyond phosphorescence, the linear f-fused topology of 1H-benzo[f]indole provides a narrower HOMO-LUMO gap compared to standard indoles. This makes it an ideal precursor for synthesizing specialized cyanine and squaraine dyes that require extended conjugation for near-infrared absorption and emission, which are critical for deep-tissue bioimaging and advanced optical sensors .

XLogP3

3

Hydrogen Bond Donor Count

1

Exact Mass

167.073499291 g/mol

Monoisotopic Mass

167.073499291 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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